Welcome to the BenchChem Online Store!
molecular formula C4H8O2<br>C2H5COOCH3<br>C4H8O2 B153301 Methyl propionate CAS No. 554-12-1

Methyl propionate

Cat. No. B153301
M. Wt: 88.11 g/mol
InChI Key: RJUFJBKOKNCXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07459472B2

Procedure details

3-(4-Hydroxy-phenyl)-(2S)-[4′-trifluoromethyl-biphenyl-4-carbonyl)-amino]-propionic acid methyl ester (664 mg) was prepared starting from 4′-trifluoromethyl-biphenyl-4-carboxylic acid (532 mg, 2.0 mmol) and tyrosine methyl ester (462 mg, 2.0 mmol) according to general procedure A. The above compound (443 mg, 1.0 mmol) was treated with 1-fluoro-4-cyanobenzene (181 mg, 1.5 mmol) following general procedure B to give 3-[4-(4-cyano-phenoxy)-phenyl]-(2S)-[(4′-trifluoromethyl-biphenyl-4-carbonyl)-amino]-propionic acid methyl ester (360 mg). The ester was hydrolyzed following general procedure C to give the title compound (345 mg)
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
443 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([OH:17])=O)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[CH3:20][O:21][C:22](=[O:33])[C@H:23]([CH2:25][C:26]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=1)[NH2:24].F[C:35]1[CH:40]=[CH:39][C:38]([C:41]#[N:42])=[CH:37][CH:36]=1>>[CH3:20][O:21][C:22](=[O:33])[CH2:23][CH3:25].[CH3:20][O:21][C:22](=[O:33])[C@@H:23]([NH:24][C:15]([C:12]1[CH:11]=[CH:10][C:9]([C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:19])[F:18])=[CH:8][CH:7]=2)=[CH:14][CH:13]=1)=[O:17])[CH2:25][C:26]1[CH:27]=[CH:28][C:29]([O:32][C:35]2[CH:40]=[CH:39][C:38]([C:41]#[N:42])=[CH:37][CH:36]=2)=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
532 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)(F)F
Step Two
Name
Quantity
462 mg
Type
reactant
Smiles
COC([C@@H](N)CC1=CC=C(C=C1)O)=O
Step Three
Name
compound
Quantity
443 mg
Type
reactant
Smiles
Name
Quantity
181 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 664 mg
Name
Type
product
Smiles
COC([C@H](CC1=CC=C(C=C1)OC1=CC=C(C=C1)C#N)NC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.